molecular formula C16H20S2 B12524285 1,4-Bis(propylsulfanyl)naphthalene CAS No. 661470-10-6

1,4-Bis(propylsulfanyl)naphthalene

Katalognummer: B12524285
CAS-Nummer: 661470-10-6
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: PMIQIWMABZSTPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(propylsulfanyl)naphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two fused benzene rings, which provide a stable aromatic structure. The addition of propylsulfanyl groups at the 1 and 4 positions of the naphthalene ring introduces sulfur atoms, which can significantly alter the compound’s chemical and physical properties.

Vorbereitungsmethoden

The synthesis of 1,4-Bis(propylsulfanyl)naphthalene typically involves the reaction of 1,4-dihalonaphthalene with propylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Temperature: Reflux conditions (around 80-100°C)

The reaction proceeds via a nucleophilic substitution mechanism, where the halogen atoms are replaced by propylsulfanyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow reactors and more efficient catalysts.

Analyse Chemischer Reaktionen

1,4-Bis(propylsulfanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 typically yields sulfoxides, while more vigorous conditions with m-CPBA can produce sulfones.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(propylsulfanyl)naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Bis(propylsulfanyl)naphthalene involves its interaction with various molecular targets. The sulfur atoms in the propylsulfanyl groups can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The aromatic ring provides a stable platform for these interactions, allowing the compound to participate in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(propylsulfanyl)naphthalene can be compared with other naphthalene derivatives, such as:

    1,4-Bis(chloromethyl)naphthalene: Similar in structure but with chloromethyl groups instead of propylsulfanyl groups.

    1,5-Bis(propylsulfanyl)naphthalene: The propylsulfanyl groups are positioned differently, which can affect the compound’s properties and reactivity.

    1,4-Dimethylnaphthalene: Lacks sulfur atoms, resulting in different chemical and physical properties.

The uniqueness of this compound lies in the presence of sulfur atoms, which impart distinct reactivity and potential biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

661470-10-6

Molekularformel

C16H20S2

Molekulargewicht

276.5 g/mol

IUPAC-Name

1,4-bis(propylsulfanyl)naphthalene

InChI

InChI=1S/C16H20S2/c1-3-11-17-15-9-10-16(18-12-4-2)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3

InChI-Schlüssel

PMIQIWMABZSTPA-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=CC=C(C2=CC=CC=C21)SCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.